Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide
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Overview
Description
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide is an organosulfur compound with potential applications in pharmaceuticals and organic synthesis. It consists of a fused thiophene and pyridine ring system with an oxo group at the third position and an additional dioxide functionality, making it unique in its chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods can be employed to prepare Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide. One common route involves the cyclization of appropriate precursors, such as 2-aminothiophenols with acetoacetic esters. This reaction typically requires acidic conditions and elevated temperatures.
Example Synthetic Route:
Step 1: Synthesis of 2-Aminothiophenol.
Step 2: Cyclization with Acetoacetic Ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production generally involves optimizing the reaction conditions to increase yield and purity. This may include employing continuous flow reactors and refining the purification processes, such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide undergoes several types of reactions, which include:
Oxidation: Undergoes oxidation reactions to form sulfone derivatives.
Reduction: Can be reduced to thieno[2,3-b]pyridin-3(2H)-one.
Substitution: Aromatic substitutions can occur, especially in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under electrophilic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which have been explored for their enhanced biological activities.
Scientific Research Applications
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide has broad scientific research applications due to its unique chemical properties.
Chemistry
Intermediate in Organic Synthesis: Used to synthesize more complex molecules.
Biology
Biological Probes: Utilized in studying enzyme interactions and protein binding.
Medicine
Potential Therapeutic Agent: Investigated for anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Material Science: Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The exact mechanism of action depends on the context in which the compound is used. Generally, its biological activity can be attributed to its ability to interact with biological macromolecules such as proteins and DNA. Its unique structure allows it to bind to specific molecular targets, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Thienopyridines: This class of compounds generally shares the fused thiophene-pyridine structure. Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide, however, stands out due to its additional dioxide functionality.
Thiazolopyridines: Another structurally similar class but contains a thiazole ring instead of a thiophene ring, leading to different reactivity and applications.
List of Similar Compounds
Thieno[3,2-b]pyridine
Thieno[2,3-c]pyridine
Thiazolo[2,3-b]pyridine
This compound's unique structural attributes open doors to a myriad of chemical and biological applications, proving it to be a compound of immense potential and interest.
Properties
IUPAC Name |
1,1-dioxothieno[2,3-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-4-12(10,11)7-5(6)2-1-3-8-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURUKMLQZGUQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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